3-Methoxy-4-(piperidin-1-yl)aniline - 186090-34-6

3-Methoxy-4-(piperidin-1-yl)aniline

Catalog Number: EVT-3196534
CAS Number: 186090-34-6
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methoxy-4-(piperidin-1-yl)aniline is an organic compound primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds. [, , ] It belongs to the class of substituted anilines, characterized by a piperidine ring attached to the aniline core at the 4th position and a methoxy group at the 3rd position. This compound has garnered interest for its role as a building block in the development of pharmaceuticals targeting a range of conditions, including cancer, neurological disorders, and metabolic diseases. [, , ]

Synthesis Analysis
  • Step 3: Reduction: The final step involves the reduction of the nitro group in the cyclized product to an amine group, yielding 3-Methoxy-4-(piperidin-1-yl)aniline. This reduction is typically carried out using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, or through alternative methods like iron in acidic conditions. []
Chemical Reactions Analysis
  • Amide Formation: The aniline nitrogen readily undergoes amide coupling reactions with carboxylic acids or activated carboxylic acid derivatives. This reaction finds extensive use in attaching the 3-Methoxy-4-(piperidin-1-yl)aniline moiety to other pharmacophores, as demonstrated in the synthesis of potent and selective human β3 agonists. []
  • Suzuki Coupling: The presence of the aryl halide in some derivatives of 3-Methoxy-4-(piperidin-1-yl)aniline allows for Suzuki coupling reactions, a valuable tool in organic synthesis for creating carbon-carbon bonds. []
Mechanism of Action
  • Tyrosine Kinase Inhibition: Some derivatives of 3-Methoxy-4-(piperidin-1-yl)aniline have been explored for their potential to inhibit tyrosine kinases, enzymes crucial for cellular signaling pathways. [, ]
  • FXR Agonism: Research indicates that certain derivatives of 3-Methoxy-4-(piperidin-1-yl)aniline can act as agonists of the Farnesoid X receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. []
  • ALK Inhibition: Studies have identified 3-Methoxy-4-(piperidin-1-yl)aniline as a key structural element in the development of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors, showcasing its potential in anticancer drug discovery. []
Applications
  • Development of Tyrosine Kinase Inhibitors: Research has explored the use of 3-Methoxy-4-(piperidin-1-yl)aniline derivatives as potential inhibitors of tyrosine kinases, enzymes implicated in various cancers. For example, it served as a starting point for synthesizing compounds targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both involved in tumor growth and angiogenesis. []
  • FXR Agonists for Dyslipidemia: Studies have investigated the potential of 3-Methoxy-4-(piperidin-1-yl)aniline derivatives as FXR agonists for treating dyslipidemia, a condition characterized by abnormal lipid levels in the blood. One example is LY2562175, a potent FXR agonist that demonstrated robust lipid-lowering effects in preclinical models. []
  • Development of ALK Inhibitors for Cancer Treatment: 3-Methoxy-4-(piperidin-1-yl)aniline plays a key role in the design of novel ALK inhibitors for treating ALK-positive cancers, such as non-small cell lung cancer (NSCLC). Research has yielded promising candidates like ASP3026 (14a), a potent and selective ALK inhibitor showing antitumor activity in preclinical models. []
  • Synthesis of β3 Agonists for Obesity and Diabetes: Studies have employed 3-Methoxy-4-(piperidin-1-yl)aniline as a scaffold for developing potent and selective human β3 agonists. These compounds hold therapeutic potential for treating obesity and type 2 diabetes by stimulating energy expenditure and improving glucose homeostasis. []

4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl)methylidene}aniline

Compound Description: This compound is a Schiff base and served as the ligand (L) in the synthesis of cyclopalladated complexes. []

Relevance: This compound shares the core structure of 3-Methoxy-4-(piperidin-1-yl)aniline but incorporates a methylidene linker and an additional phenyl group attached to the nitrogen of the piperidine ring. []

(4-Piperidin-1-yl)phenyl amides

Compound Description: This class of compounds was investigated for their agonist activity on the human β3-adrenergic receptor. []

Relevance: This class shares the core structure of 3-Methoxy-4-(piperidin-1-yl)aniline, with the key difference being the presence of an amide group instead of the amine in the target compound. []

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Compound Description: ASP3026 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor identified through a structure-activity relationship study of 1,3,5-triazine derivatives. []

Relevance: ASP3026 shares a structural motif with 3-Methoxy-4-(piperidin-1-yl)aniline, specifically the 3-methoxy-4-(piperidin-1-yl)phenyl group. The presence of this shared motif highlights the potential for developing potent and selective kinase inhibitors based on the core structure of 3-Methoxy-4-(piperidin-1-yl)aniline. []

3-Methoxy-4-(-4-(4-methylpiperazin-1-yl) piperidin-1-yl) aniline

Compound Description: This compound was utilized as a hapten to generate antibodies that cross-react with the tyrosine kinase inhibitors brigatinib and gilteritinib. []

Relevance: This compound is structurally very similar to 3-Methoxy-4-(piperidin-1-yl)aniline, differing only by the addition of a 4-methylpiperazinyl substituent to the piperidine ring. This structural similarity allowed the compound to elicit antibodies capable of binding to brigatinib and gilteritinib, both of which contain a 3-methoxy-4-(piperidin-1-yl)phenyl moiety similar to the target compound. []

2-Aryl-4-(piperidin-1-yl)butanamines and 1,3,4-trisubstituted pyrrolidines

Compound Description: These classes of compounds were investigated as antagonists of the human CCR5 receptor. []

Relevance: Although these classes are structurally distinct from 3-Methoxy-4-(piperidin-1-yl)aniline, they highlight the significance of the piperidine moiety in the context of CCR5 antagonism. [] This suggests that modifications to the core structure of 3-Methoxy-4-(piperidin-1-yl)aniline, particularly around the piperidine ring, could lead to the development of compounds with potential activity at the CCR5 receptor.

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with demonstrated anti-inflammatory properties. Studies revealed its potential in ameliorating dopaminergic neurodegeneration and suppressing ovarian cancer cell growth. [, ]

Relevance: While not directly containing the piperidine ring, MMPP shares the 3-methoxy-4-substituted phenyl core structure with 3-Methoxy-4-(piperidin-1-yl)aniline. This structural similarity, coupled with MMPP's biological activities, suggests that modifications to the target compound, particularly exploring different substituents at the 4-position, could lead to the discovery of compounds with valuable therapeutic properties. [, ]

Properties

CAS Number

186090-34-6

Product Name

3-Methoxy-4-(piperidin-1-yl)aniline

IUPAC Name

3-methoxy-4-piperidin-1-ylaniline

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-15-12-9-10(13)5-6-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3

InChI Key

MAGNNZDTPVFTPY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)N2CCCCC2

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.